Diosmetin-d3
Vue d'ensemble
Description
Diosmetin-d3 is an internal standard for the quantification of diosmetin . Diosmetin is a flavonoid found in citrus fruits and has diverse biological activities . It inhibits the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1 . Diosmetin also prevents increases in erythrocyte reactive oxygen species (ROS) and malondialdehyde (MDA) levels .
Synthesis Analysis
Diosmetin-d3 can be synthesized using a self-microemulsifying drug delivery system (SMEDDS) to overcome its poor water solubility and permeability . The liquid SMEDDS is prepared using Capmul® MCM C8 EP/NF, Cremophor EL, and PEG 400 as excipients . Then, electrospray technology is used to solidify the liquid SMEDDS and prepare solid SMEDDS for inhibiting crystallization .Molecular Structure Analysis
The molecular formula of Diosmetin-d3 is C16 2H3 H9 O6 . The molecular weight is 303.28 . The structure of Diosmetin-d3 is amorphous when encapsulated by a matrix .Chemical Reactions Analysis
Diosmetin-d3 is converted into Diosmetin-3-O-glucuronide, a major circulating metabolite of diosmetin, in plasma and urine .Physical And Chemical Properties Analysis
Diosmetin-d3 is a functional compound with poor water solubility, bad permeability, and crystal form . The particle size of solid SMEDDS (194±5 nm) is much bigger than that of liquid SMEDDS (25±1 nm) .Applications De Recherche Scientifique
Type 2 Diabetes Mellitus Treatment : Diosmetin has shown promise in treating Type 2 Diabetes Mellitus (T2DM). In a study on diabetic mice, Diosmetin treatment significantly decreased blood glucose levels and increased serum insulin concentrations. It modulated glucose metabolism by up-regulating IRS/PI3K/AKT signaling pathway, promoting glycogen synthesis and GLUT4 translocation. It also reshaped the gut microbiota, suppressing the ratio of Firmicutes/Bacteroidetes and increasing the richness of Corynebacterium glutamicum (C. glu) (Xiaobao Gong et al., 2021).
Cancer Treatment : Diosmetin has demonstrated antitumor activity against liver cancer cells. It triggers cell apoptosis in HepG2 cells by activating the p53 signaling pathway and inhibiting the NF-κB cell survival pathway through downregulation of the Notch3 receptor (J. Qiao et al., 2016). Additionally, Diosmetin suppresses prostate cancer cell proliferation through the induction of apoptosis and cell cycle arrest (C. Oak et al., 2018).
Drug Interaction Potential : Diosmetin can interact with various cytochrome P450 enzymes, showing strong inhibition of CYP1A2 and moderate inhibition of CYP2C8, CYP2C9, CYP2C19, and CYP2E1. This suggests potential drug-drug interactions when co-administered with drugs metabolized by these enzymes (Jun-Jun Chen et al., 2017).
Acute Lung Injury Treatment : Diosmetin has shown efficacy in treating lipopolysaccharide-induced acute lung injury. It activates the Nrf2 pathway and inhibits the NLRP3 inflammasome, providing hope for its application as a therapeutic drug for acute lung injury (Qinmei Liu et al., 2017).
Renal Carcinoma Treatment : In renal carcinoma cells, Diosmetin induces apoptosis by reducing AKT phosphorylation through p53 upregulation (M. Qiu et al., 2020).
Hepatocellular Carcinoma Treatment : Diosmetin inhibits growth and proliferation in hepatocellular carcinoma by regulating the cell cycle and lipid metabolism pathway (Lianhong Pan et al., 2021).
Metabolic Syndrome and Cardiovascular Health : Diosmetin attenuates metabolic syndrome and left ventricular alterations, potentially via suppression of the angiotensin II/AT1 receptor/gp91phox/p-NF-κB protein expression pathway (Sariya Meephat et al., 2021).
Atopic Dermatitis Treatment : Diosmetin and its glycoside, Diosmin, improve atopic dermatitis-like lesions, suggesting their potential as therapeutic agents for cutaneous inflammatory diseases (Sang-a Park et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNGWHIJMBWFHU-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675866 | |
Record name | 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diosmetin-d3 | |
CAS RN |
1189728-54-8 | |
Record name | 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.